molecular formula C11H11NO B1613005 1-(Quinolin-6-yl)ethanol CAS No. 880782-86-5

1-(Quinolin-6-yl)ethanol

Cat. No.: B1613005
CAS No.: 880782-86-5
M. Wt: 173.21 g/mol
InChI Key: UMURLTMHEJCHCA-UHFFFAOYSA-N
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Description

1-(Quinolin-6-yl)ethanol is an organic compound that features a quinoline ring attached to an ethanol moiety. The quinoline ring is a heterocyclic aromatic organic compound with the formula C9H7N, and it is known for its wide range of applications in medicinal chemistry due to its biological activity. The ethanol group provides additional functional versatility, making this compound a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Quinolin-6-yl)ethanol can be synthesized through several methods. One common approach involves the reduction of 1-(Quinolin-6-yl)ethanone using a reducing agent such as sodium borohydride (NaBH4) in an ethanol solvent. The reaction typically proceeds under mild conditions, yielding this compound with high purity.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve catalytic hydrogenation of 1-(Quinolin-6-yl)ethanone using a palladium on carbon (Pd/C) catalyst under hydrogen gas. This method is efficient and scalable, making it suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions: 1-(Quinolin-6-yl)ethanol undergoes various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form 1-(Quinolin-6-yl)ethanone using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).

    Reduction: The quinoline ring can be reduced under specific conditions to form dihydroquinoline derivatives.

    Substitution: The hydroxyl group in the ethanol moiety can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Sodium borohydride (NaBH4) in ethanol or catalytic hydrogenation using palladium on carbon (Pd/C).

    Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride, followed by nucleophilic substitution.

Major Products:

    Oxidation: 1-(Quinolin-6-yl)ethanone.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

1-(Quinolin-6-yl)ethanol has several applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of more complex quinoline derivatives, which are valuable in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: Quinoline derivatives, including this compound, are investigated for their potential therapeutic properties, such as antimalarial, antibacterial, and anticancer activities.

    Industry: It is utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(Quinolin-6-yl)ethanol is primarily related to its interaction with biological targets. The quinoline ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound may inhibit specific enzymes by binding to their active sites, thereby affecting cellular functions. The ethanol moiety can enhance the solubility and bioavailability of the compound, facilitating its interaction with molecular targets.

Comparison with Similar Compounds

    Quinoline: The parent compound, which lacks the ethanol group, is widely studied for its biological activity.

    1-(Quinolin-6-yl)ethanone: The oxidized form of 1-(Quinolin-6-yl)ethanol, used as an intermediate in various synthetic pathways.

    Dihydroquinoline derivatives: Reduced forms of quinoline that exhibit different biological properties.

Uniqueness: this compound is unique due to the presence of both the quinoline ring and the ethanol moiety, which confer distinct chemical reactivity and biological activity. The ethanol group enhances the compound’s solubility and facilitates its use in various applications, making it a versatile intermediate in synthetic chemistry and a valuable compound in medicinal research.

Properties

IUPAC Name

1-quinolin-6-ylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c1-8(13)9-4-5-11-10(7-9)3-2-6-12-11/h2-8,13H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMURLTMHEJCHCA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1)N=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60625096
Record name 1-(Quinolin-6-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880782-86-5
Record name 1-(Quinolin-6-yl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60625096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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